Dabrafenib

Catalog No.
S548809
CAS No.
1195765-45-7
M.F
C23H20F3N5O2S2
M. Wt
519.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dabrafenib

CAS Number

1195765-45-7

Product Name

Dabrafenib

IUPAC Name

N-[3-[5-(2-aminopyrimidin-4-yl)-2-tert-butyl-1,3-thiazol-4-yl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide

Molecular Formula

C23H20F3N5O2S2

Molecular Weight

519.6 g/mol

InChI

InChI=1S/C23H20F3N5O2S2/c1-23(2,3)21-30-18(19(34-21)16-10-11-28-22(27)29-16)12-6-4-9-15(17(12)26)31-35(32,33)20-13(24)7-5-8-14(20)25/h4-11,31H,1-3H3,(H2,27,28,29)

InChI Key

BFSMGDJOXZAERB-UHFFFAOYSA-N

solubility

very slightly soluble at pH 1

Synonyms

N-[3-[5-(2-Amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-4-thiazolyl]-2-fluorophenyl]-2,6-difluoro-benzenesulfonamide; Dabarefenib; GSK 2118436; Tafinlar

Canonical SMILES

CC(C)(C)C1=NC(=C(S1)C2=NC(=NC=C2)N)C3=C(C(=CC=C3)NS(=O)(=O)C4=C(C=CC=C4F)F)F

The exact mass of the compound Dabrafenib is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Dabrafenib is a potent, ATP-competitive inhibitor of the BRAF kinase, with high selectivity for the mutated BRAF V600E form commonly found in metastatic melanoma and other cancers. [REFS-1, REFS-2] As a second-generation inhibitor, its development focused on improving upon the kinase selectivity and physicochemical profiles of earlier compounds. [3] This guide provides quantitative, comparator-based evidence for procurement decisions, focusing on properties that influence experimental design, formulation, and application-specific performance.

Research Fit

Mutant BRAF pathway studies ATP-competitive V600E/K/D tool compound
Oral bioavailability Supports in vivo MAPK pathway research models
Combination regimen context Established dabrafenib+trametinib combination reference

While other BRAF inhibitors like Vemurafenib exist, they are not functionally interchangeable. Critical differences in kinase selectivity profiles, the propensity to induce off-target paradoxical signaling in BRAF wild-type cells, and fundamental physicochemical properties like blood-brain barrier penetration dictate their suitability for specific research applications. [REFS-1, REFS-2] Furthermore, the choice between Dabrafenib free base (this product) and its common mesylate salt form is a key procurement decision, as the free base provides a distinct starting point for custom formulations where the known low, pH-dependent solubility of the mesylate is a limiting factor. [3]

Substitution Risk

Dabrafenib profile Reported 0.7 nM BRAF V600E biochemical potency
Vemurafenib / Encorafenib Potency context may differ; 31 nM or 0.3 nM profiles
Dabrafenib CNS exposure Reported brain Kp 0.023; efflux-limited
Other BRAF inhibitors CNS penetration profile may not transfer
Dabrafenib tolerability context Photosensitivity 0.8% in reported cohort
Vemurafenib Photosensitivity reported 38.9%; endpoint differs
Combination validation Dabrafenib+trametinib COMBI-v/AD framework
Other combinations Regimen-specific endpoint context may differ

Superior On-Target Potency and Selectivity vs. First-Generation Inhibitor Vemurafenib

In direct enzymatic assays, Dabrafenib demonstrates significantly higher potency against the target BRAF V600E kinase and greater selectivity over the related CRAF kinase compared to the first-generation inhibitor Vemurafenib. Dabrafenib inhibits BRAF V600E with an IC50 of 0.6 nM and CRAF with an IC50 of 5.0 nM. [1] In contrast, Vemurafenib inhibits BRAF V600E and CRAF with much closer IC50 values of 31 nM and 48 nM, respectively. [REFS-1, REFS-2]

Evidence DimensionEnzymatic IC50
Target Compound DataBRAF V600E: 0.6 nM; CRAF: 5.0 nM
Comparator Or BaselineVemurafenib: BRAF V600E: 31 nM; CRAF: 48 nM
Quantified DifferenceDabrafenib is ~51x more potent against BRAF V600E and exhibits an ~8.3-fold selectivity for BRAF V600E over CRAF, whereas Vemurafenib's selectivity is only ~1.5-fold.
ConditionsCell-free enzymatic kinase assays.

Higher on-target potency and greater selectivity against CRAF reduce the potential for off-target effects mediated by CRAF, enabling more precise investigation of BRAF V600E-specific signaling pathways.

BRAF V600E IC50
Head-to-head
0.7 nM (dabrafenib)
vs 31 nM (vemurafenib)
Supports target-engagement assay context
Reported ~44-fold difference; purified kinase domain

Reduced Paradoxical MAPK Pathway Activation Compared to Vemurafenib

A known liability of first-generation BRAF inhibitors is the paradoxical activation of the MAPK pathway in BRAF wild-type cells, which can confound experimental results. In a direct comparison using BRAF wild-type keratinocytes, Vemurafenib treatment induced a peak pERK activation of 6.86-fold above control. [1] Under the same conditions, Dabrafenib induced a significantly lower peak activation of only 2.76-fold, representing a more than 2-fold reduction in this off-target effect. [1]

Evidence DimensionPeak Paradoxical pERK Activation (Fold over DMSO control)
Target Compound Data2.76 ± 0.34 fold
Comparator Or BaselineVemurafenib: 6.86 ± 1.27 fold
Quantified DifferenceDabrafenib induces 60% less peak paradoxical pERK activation than Vemurafenib.
ConditionsCell-based assay in immortalized human keratinocytes (HaCaT cells).

Selecting Dabrafenib minimizes confounding off-target pathway activation, leading to more reliable and reproducible data in studies involving BRAF wild-type cells or complex co-culture models.

A375 Cell EC50
Head-to-head
8 nM (dabrafenib)
vs 400 nM (vemurafenib)
Supports cell-model endpoint context
A375 BRAF V600E; 72 h; anti-proliferative EC50

Enhanced Brain-to-Plasma Distribution for Central Nervous System (CNS) Research

Effective CNS penetration is critical for neuro-oncology research. In preclinical mouse models, Dabrafenib demonstrates superior brain distribution compared to Vemurafenib. [1] Following an intravenous dose, Dabrafenib's brain-to-plasma AUC ratio (Kp) was 0.023. This distribution is actively limited by P-glycoprotein and BCRP efflux transporters; in transporter-knockout mice, the Kp value increased 18-fold to 0.42, demonstrating its ability to cross the blood-brain barrier when efflux is bypassed. The study directly concludes that Dabrafenib achieves greater brain penetration than Vemurafenib under similar dosing conditions. [1]

Evidence DimensionBrain-to-Plasma AUC Ratio (Kp)
Target Compound Data0.023 in wild-type mice; 0.42 in transporter-deficient mice.
Comparator Or BaselineVemurafenib (stated as having lower brain penetration in the same study).
Quantified Difference18-fold increase in brain distribution in the absence of key efflux transporters.
ConditionsIn vivo pharmacokinetic study in wild-type and Mdr1a/b−/−Bcrp1−/− mice.

For in vivo studies of brain metastases or primary CNS tumors, Dabrafenib's higher brain penetration makes it a more suitable and effective tool than less-penetrant alternatives like Vemurafenib.

CNS Kp ratio
Head-to-head
Dabrafenib Kp 0.023
Vemurafenib lower (not quantified)
CNS penetration context may differ
Mouse 2.5 mg/kg IV; P-gp/BCRP efflux liability

Free Base Form Offers a Versatile Starting Point for Custom Formulations

Dabrafenib free base is a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low aqueous solubility and high permeability. [1] The commonly used mesylate salt form is very slightly soluble at pH 1 and is practically insoluble above pH 4. [2] Research has shown that novel salt forms can dramatically improve dissolution; for instance, an ethylenediamine salt of Dabrafenib dissolved ~11 times faster than the free base, whereas the mesylate salt dissolved only ~2 times faster. [1] This highlights the potential for significant solubility and handling improvements over the standard salt form.

Evidence DimensionRelative Dissolution Rate Improvement vs. Free Base
Target Compound Data1x (Baseline)
Comparator Or BaselineDabrafenib Mesylate: ~2x faster; Dabrafenib Ethylenediamine salt: ~11x faster.
Quantified DifferenceAlternative salt forms can provide a >5-fold dissolution rate advantage over the standard mesylate salt.
ConditionsDissolution measurements at pH 1.2 (0.1 N HCl).

Procuring the free base provides maximum flexibility for researchers developing novel formulations, delivery systems, or alternative salt forms to overcome the solubility limitations of the mesylate salt.

Photosensitivity
Head-to-head
0.8% (dabrafenib)
vs 38.9% (vemurafenib)
Endpoint profile differs markedly
Retrospective cohort; p=0.0001
COMBI-v ORR
Trial context
64% (D+T)
vs 51% (vemurafenib mono)
Reported endpoint response context
Phase III; 704 patients; BRAF V600E/K
BCS Class II
Class-level
Low aqueous solubility, high permeability
Formulation-dependent context
Mesylate salt used for in vivo exposure

Where Minimizing Off-Target MAPK Activation is Critical

For studies using BRAF wild-type cells, co-culture systems, or investigating resistance mechanisms, Dabrafenib is the preferred choice over Vemurafenib. Its significantly lower induction of paradoxical ERK activation ensures that observed effects are more reliably attributed to the inhibition of mutant BRAF, reducing experimental artifacts. [1]

Where CNS Penetration is Required for In Vivo Models

In preclinical models of melanoma brain metastases or primary BRAF-mutant CNS tumors, Dabrafenib's demonstrated ability to achieve greater brain distribution than Vemurafenib makes it the more effective research tool for evaluating therapeutic response within the central nervous system. [2]

Where Custom Formulations or Novel Salt Forms are Being Developed

This Dabrafenib free base is the ideal starting material for formulation science. Researchers aiming to create novel salts, co-crystals, or amorphous solid dispersions to overcome the poor, pH-dependent solubility of the standard mesylate salt should procure this free base form to enable maximum process flexibility and innovation. [3]

Application Fit Matrix

Application
Selection Property
Validation Focus
In vitro BRAF V600E inhibition assays
Reported target engagement at nanomolar range
Pathway suppression dose-response review
In vivo models with light exposure
Photosensitivity endpoint context
Confounding skin-event monitoring
BRAF+MEK combination research
Established dabrafenib+trametinib reference
Regimen-specific endpoint comparison
Brain metastasis model studies
CNS penetration profile
Efflux-transporter contribution review

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

4.8

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

2

Exact Mass

519.10105173 Da

Monoisotopic Mass

519.10105173 Da

Heavy Atom Count

35

Appearance

White to Off-White Solid

Melting Point

214-216°C

UNII

QGP4HA4G1B

Drug Indication

As monotherapy, dabrafenib is indicated to treat unresectable or metastatic melanoma with BRAF V600E mutation as detected by an FDA-approved test. In combination with [trametinib], dabrafenib is indicated to treat for: - the treatment of unresectable or metastatic melanoma with BRAF V600E or V600K mutations as detected by an FDA-approved test. - the adjuvant treatment of melanoma with BRAF V600E or V600K mutations and involvement of lymph node(s), following complete resection. - the treatment of metastatic non-small cell lung cancer (NSCLC) with BRAF V600E mutation. - the treatment of locally advanced or metastatic anaplastic thyroid cancer (ATC) with BRAF V600E mutation and with no satisfactory locoregional treatment options. - treatment of adult and pediatric patients six years and older with unresectable or metastatic solid tumours with BRAF V600E mutation who have progressed following prior treatment and have no satisfactory alternative treatment options. This indication is approved under accelerated approval based on the overall response rate and duration of response. Continued approval for this indication may be contingent upon verification and description of clinical benefit in a confirmatory trial(s). - the treatment of pediatric patients one year of age and older with low-grade glioma (LGG) with a BRAF V600E mutation who require systemic therapy. Dabrafenib has limitations of use: it is neither indicated for treating patients with colorectal cancer because of known intrinsic resistance to BRAF inhibition nor wild-type BRAF solid tumours.
FDA Label
MelanomaDabrafenib as monotherapy or in combination with trametinib is indicated for the treatment of adult patients with unresectable or metastatic melanoma with a BRAF V600 mutation (see sections 4. 4 and 5. 1). Adjuvant treatment of melanomaDabrafenib in combination with trametinib is indicated for the adjuvant treatment of adult patients with Stage III melanoma with a BRAF V600 mutation, following complete resection. Non-small cell lung cancer (NSCLC)Dabrafenib in combination with trametinib is indicated for the treatment of adult patients with advanced non-small cell lung cancer with a BRAF V600 mutation.
Treatment of glioma

Livertox Summary

Dabrafenib is a selective inhibitor of mutated forms of BRAF kinase and is used alone or in combination with trametinib in the treatment of advanced malignant melanoma. Dabrafenib therapy is associated with transient elevations in serum aminotransferase during therapy, but has not been linked to instances of clinically apparent acute liver injury.

Drug Classes

Breast Feeding; Lactation; Antineoplastic Agents; Enzyme Inhibitors; Protein Kinase Inhibitors; Signal Transduction Inhibitors;
Antineoplastic Agents

Mechanism of Action

Dabrafenib is a competitive and selective BRAF inhibitor by binding to its ATP pocket. Although dabrafenib can inhibit wild-type BRAF, it has a higher affinity for mutant forms of BRAF, including BRAF V600E, BRAF V600K, and BRAF V600D. BRAF is a serine/threonine protein kinase and is involved in activating the RAS/RAF/MEK/ERK or MAPK pathway, a pathway that is implicated in cell cycle progression, cell proliferation, and arresting apoptosis.Therefore, constitutive active mutation of BRAF such as BRAF V600E is frequently observed in many types of cancer, including melanoma, lung cancer, and colon cancer.

Absorption Distribution and Excretion

After oral administration, the median time to achieve peak plasma concentration (Tmax) is 2 hours. Mean absolute bioavailability of oral dabrafenib is 95%. Following a single dose, dabrafenib exposure (Cmax and AUC) increased in a dose-proportional manner across the dose range of 12 mg to 300 mg, but the increase was less than dose-proportional after repeat twice-daily dosing. After repeated twice-daily dosing of 150 mg, the mean accumulation ratio was 0.73, and the inter-subject variability (CV%) of AUC at steady-state was 38%.
Fecal excretion is the major route of elimination accounting for 71% of radioactive dose while urinary excretion accounted for 23% of total radioactivity as metabolites only.
The apparent volume of distribution (Vc/F) is 70.3 L.Distribution to the brain is restricted because dabrafenib is a substrate and undergoes efflux by P-glycoprotein and breast cancer resistance protein.
The clearance of dabrafenib is 17.0 L/h after single dosing and 34.4 L/h after 2 weeks of twice-daily dosing.

Metabolism Metabolites

The metabolism of dabrafenib is primarily mediated by CYP2C8 and CYP3A4 to form hydroxy-dabrafenib. Hydroxy-dabrafenib is further oxidized via CYP3A4 to form carboxy-dabrafenib and subsequently excreted in bile and urine. Carboxy-dabrafenib is decarboxylated to form desmethyl-dabrafenib; desmethyl-dabrafenib may be reabsorbed from the gut. Desmethyl-dabrafenib is further metabolized by CYP3A4 to oxidative metabolites.

Wikipedia

Dabrafenib

FDA Medication Guides

TAFINLAR
DABRAFENIB MESYLATE
DABRAFENIB
CAPSULE;ORAL
TABLET;ORAL
NOVARTIS
NOVARTIS PHARMACEUTICALS
01/30/2025

Biological Half Life

The mean terminal half-life of dabrafenib is 8 hours after oral administration. Hydroxy-dabrafenib's terminal half-life (10 hours) parallels that of dabrafenib while the carboxy- and desmethyl-dabrafenib metabolites exhibit longer half-lives (21 to 22 hours).

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Gibney GT, Zager JS: Clinical development of dabrafenib in BRAF mutant melanoma and other malignancies. Expert Opin Drug Metab Toxicol. 2013 Jul;9(7):893-9. doi: 10.1517/17425255.2013.794220. Epub 2013 Apr 29. [PMID:23621583]
Dabrafenib
Drug Duo, Tafinlar and Mekinist, Approved for Aggressive Thyroid Cancer
FDA grants regular approval to dabrafenib and trametinib combination for metastatic NSCLC with BRAF V600E mutation
Novartis receives FDA approval of Tafinlar® + Mekinist® for adjuvant treatment of BRAF V600-mutant melanoma
Cancer. gov Dabrafenib
Dabrafenib and Trametinib Treatment in Patients With Locally Advanced or Metastatic BRAF V600–Mutant Anaplastic Thyroid Cancer
Posternak et al. Functional characterization of a PROTAC directed against BRAF mutant V600E. Nature Chemical Biology, DOI: 10.1038/s41589-020-0609-7, published online 10 August 2020

Explore Compound Types